2-Phenoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
CAS No.:
Cat. No.: VC15674814
Molecular Formula: C29H34N2O4
Molecular Weight: 474.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H34N2O4 |
|---|---|
| Molecular Weight | 474.6 g/mol |
| IUPAC Name | 2-phenoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C29H34N2O4/c1-4-31(5-2)22-16-14-21(15-17-22)27-26(20(3)30-24-12-9-13-25(32)28(24)27)29(33)35-19-18-34-23-10-7-6-8-11-23/h6-8,10-11,14-17,27,30H,4-5,9,12-13,18-19H2,1-3H3 |
| Standard InChI Key | LDHMAJRJMNQAQO-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCCOC4=CC=CC=C4)C |
Introduction
2-Phenoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinoline derivatives. It is notable for its structural features and potential applications in medicinal chemistry, particularly due to its diverse biological activities such as antimicrobial and anticancer properties.
Key Features:
-
Molecular Formula: C26H34N2O3
-
Molecular Weight: Approximately 426.56 g/mol
-
Structure: Combines a phenoxyethyl moiety with a hexahydroquinoline core
Synthesis Overview:
| Step | Description |
|---|---|
| 1. | Initial formation of the quinoline core |
| 2. | Introduction of the phenoxyethyl group |
| 3. | Incorporation of the diethylamino substituent |
Potential Applications:
-
Antimicrobial Agents: Due to the quinoline core
-
Anticancer Agents: Similar compounds have shown promise in cancer research
-
Pharmacological Studies: Further research needed to elucidate its mechanism of action
Research Findings and Future Directions
Given the compound's unique structure and potential biological activities, further pharmacological studies are necessary to fully understand its properties and applications. This includes in vitro and in vivo studies to assess its efficacy and safety.
Future Research Directions:
-
In Vitro Studies: Assessing antimicrobial and anticancer activities
-
In Vivo Studies: Evaluating efficacy and safety in animal models
-
Mechanism of Action: Investigating how the compound interacts with biological targets
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume